molecular formula C₂₈H₄₀Cl₂N₄O B048158 Carpipramine dihydrochloride CAS No. 7075-03-8

Carpipramine dihydrochloride

Cat. No. B048158
CAS RN: 7075-03-8
M. Wt: 519.5 g/mol
InChI Key: NZZMVMMUNRNSMC-UHFFFAOYSA-N
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Description

Carpipramine dihydrochloride is a compound used for research and development . It is also available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of Carpipramine dihydrochloride is C28H42Cl2N4O2 . Its average mass is 537.565 Da and its monoisotopic mass is 536.268494 Da .

Scientific Research Applications

  • Treatment of Psychoses : Carpipramine is effective in treating hebephrenics and depressed schizophrenics. It shows desinhibitory effects against motor retardation, lack of energy, and ideo-motor slowness but may worsen symptoms in paranoid schizophrenics at low doses (Garreau & Sechter, 1978).

  • Child Psychiatry : It effectively improves inhibition, lack of energy, and moroseness in children and teenagers with psychosis, aiding their integration into institutional contexts (Tridon & Misés, 1978).

  • Drug Addiction : Carpipramine has a disinhibitory effect in amotivational syndromes and exhibits excellent tolerance, making it safe for use in drug addicts with pharmacodependence to opiates (Benyacoub & Roux, 1978).

  • Neuroses : It shows potential in treating neurotic syndromes, addressing symptoms like asthenia, inhibition, and psychomotor impairment, while stimulating enthusiasm and relational activity (Peyrouzet & Pĕrier, 1978).

  • Antipsychotic Properties : At higher doses, carpipramine exhibits antipsychotic properties, making it promising for treating schizophrenia, hebephrenic forms, and depressive syndromes (Deniker et al., 1977).

  • Neurotic Inhibition : It is effective in treating neurotic inhibition, characterized by chronic anxiety, adaptation disorders, and functional sexual disorders (Ferreri & Alby, 1987).

  • Antidepressant Effects : Carpipramine is a well-tolerated, non-sedative antidepressant with antipsychotic effects in certain depressed patients, comparable to doxepine (Woggon & Angst, 1976).

  • Dopamine and Adrenergic Receptor Blockage : It acts as a potent dopamine antagonist and blocks adrenergic receptors in the brain (Setoguchi et al., 1985).

  • Schizophrenia Treatment : Carpipramine effectively reduces productive symptoms and sleep disturbances in schizophrenics, with its effectiveness depending on the initial syndrome constellation (Athen et al., 1975).

  • Metabolism Studies : The metabolism of carpipramine in rats, rabbits, dogs, and humans involves hydroxylation of the iminodibenzyl ring, terminal piperidine hydroxylation, and cyclization and dehydrogenation of the same 2-piperidinol group (Bieder et al., 1985).

Safety And Hazards

When handling Carpipramine dihydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZMVMMUNRNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5942-95-0 (Parent)
Record name Carpipramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prazinil

CAS RN

7075-03-8
Record name Carpipramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-[3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARPIPRAMINE DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V073I10AA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
H SATO, Y KUROSAKI, K EDO… - Chemical and …, 1988 - jstage.jst.go.jp
… drugs (imipramine hydrochloride, Clomip— ramine hydrochloride, trimipramine maleate, desipramine hydrochloride, clocapramine dihydrochloride and carpipramine dihydrochloride) …
Number of citations: 5 www.jstage.jst.go.jp
M Nakanishi, T Tsumagari, T Okada… - Arzneimittel …, 1968 - pubmed.ncbi.nlm.nih.gov
Pharmacological studies on 5-(3-(4-piperidino-4-carbamoyl-piperidino)-propyl)-10,11-dihydro-5(H)-dibenz-(b,f)-azepine (carpipramine) dihydrochloride, a new psychotropic agent Pharmacological studies on 5-(3-(4-piperidino-4-carbamoyl-piperidino)-propyl)-10,11-dihydro-5(H)-dibenz-(b,f)-azepine …
Number of citations: 20 pubmed.ncbi.nlm.nih.gov
M Nakanishi, T Tsumagari, A Nakanishi - Arzneimittel-Forschung, 1971 - psycnet.apa.org
… --b, f=-azepine dihydrochloride monohydrate (Y-4153); 5--3-(4-piperidino-4-carbamoyl-piperidino)-propyl=-10, 11-dihydro-(5H)-dibenz--b, f=-azepine (carpipramine dihydrochloride); …
Number of citations: 15 psycnet.apa.org
P Schmitt, AM Batt, B Decouvelaere, J Gaillot… - … of Chromatography B …, 1989 - Elsevier
… Carpipramine dihydrochloride (MW 446.64) and 2-hydroxycarpipramine (RP 46238, Lot PIF 2117M) were supplied by Specia (Paris, France). All dosages are expressed relative to …
Number of citations: 3 www.sciencedirect.com
H Taeko, Y NISHIMURA, K Tomitaro, I Eiji… - Japanese journal of …, 1988 - Elsevier
… carpipramine dihydrochloride monohydrate (Yoshitomi); an antidepressant, imipramine hydrochloride (Sigma); and a sedative analgesic, neurotropin (an extract from the inflamed skin …
Number of citations: 46 www.sciencedirect.com
M Kurihara, T Tsumagari, M Setoguchi… - International …, 1982 - karger.com
Clocapramine was introduced into clinical use as a successor to carpipramine which is designated as a ‘désinhibiteur’ by Deniker et al. Pharmacological and biochemical studies were …
Number of citations: 12 karger.com
P Ill - scholar.archive.org
This book opens with an interview with members of the Committee for Research on Psychiatric Therapeutics from Lyon, who were among the first to investigate the extraordinary effects …
Number of citations: 2 scholar.archive.org
M Nakanishi, M Setoguchi - Arzneimittel-forschung, 1973 - europepmc.org
Studies on psychotropic drugs. XX. Effects of 1-methyl-5-o-chlorophenyl-7-ethyl-1, 2-dihydro-3H-thieno [2, 3-e][1, 4] diazepin-2-one (Y-6047) on the metabolism of biogenic amines. …
Number of citations: 3 europepmc.org
C Tashiro, S Yuasa, T Fukuda - Yakugaku Zasshi: Journal of the …, 1992 - europepmc.org
Four phenolic metabolites of (+-)-3-chloro-5-[3-(2-oxo-1, 2, 3, 5, 6, 7, 8, 8a-octahydroimidazo [1, 2-a] pyridine-3-spiro-4'-piperidino) propyl]-10, 11-dihydro-5H-dibenz [b, f] azepine (…
Number of citations: 2 europepmc.org
MD Mashkovskiĭ, AI Polezhaeva - Farmakologiia i Toksikologiia, 1969 - europepmc.org
[Pharmacological properties of new antidepressive agent azaphen]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About Tools Developers …
Number of citations: 3 europepmc.org

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